molecular formula C16H17NOS B3490148 [6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE

[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE

Cat. No.: B3490148
M. Wt: 271.4 g/mol
InChI Key: PYAAFYXNGLCIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of Quinoline and Thiophene Rings: The final step involves coupling the quinoline and thiophene rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed on the quinoline ring, converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer agents.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Preliminary studies suggest that it may have potential as an anti-inflammatory and analgesic agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-2-THIENYL)METHANONE: Similar structure but with a different position of the methyl group on the thiophene ring.

    6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-4-THIENYL)METHANONE: Similar structure but with a different position of the methyl group on the thiophene ring.

    6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-FURYL)METHANONE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYLMETHANONE lies in its specific arrangement of the quinoline and thiophene rings, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-11-5-6-15-13(8-11)4-3-7-17(15)16(18)14-9-12(2)19-10-14/h5-6,8-10H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAAFYXNGLCIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 3
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 4
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 5
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE
Reactant of Route 6
[6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL](5-METHYL-3-THIENYL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.